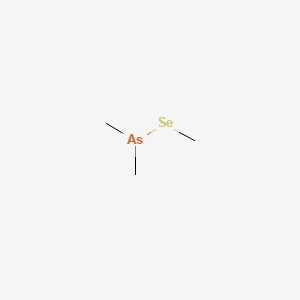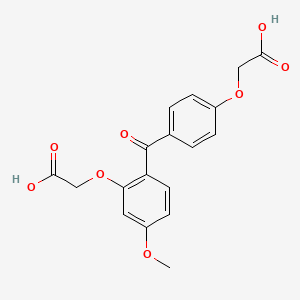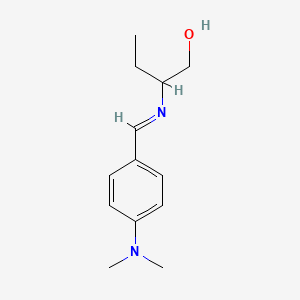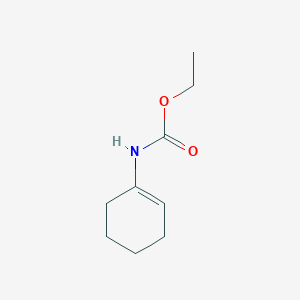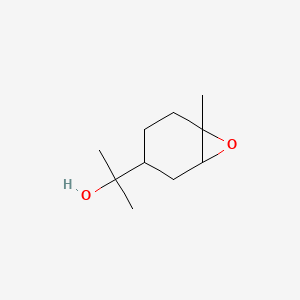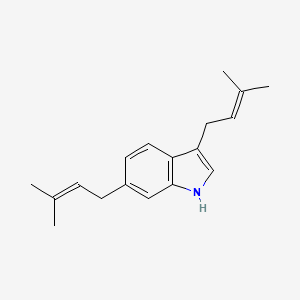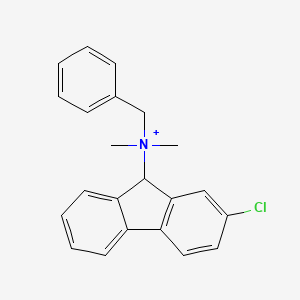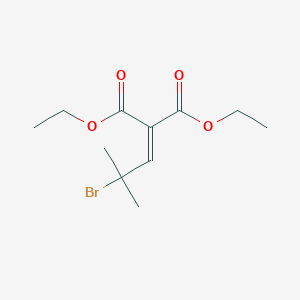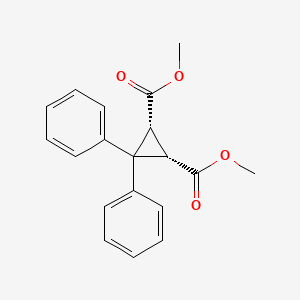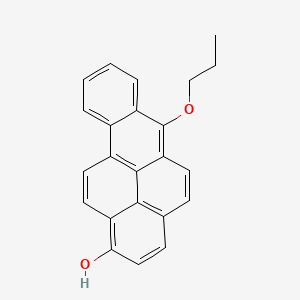
6-Propoxybenzo(a)pyren-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the propoxy group and hydroxyl group on the benzo(a)pyrene framework imparts distinct chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxybenzo(a)pyren-1-ol typically involves the functionalization of benzo(a)pyrene. One common method is the bromination of benzo(a)pyrene to form 6-bromobenzo(a)pyrene, followed by a reaction with lead tetra-acetate and n-butyl-lithium to yield benzo(a)pyren-1-ol . The propoxy group can then be introduced through an alkylation reaction using propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propoxybenzo(a)pyren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions activated by the hydroxyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Propoxybenzo(a)pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic materials and sensors
Wirkmechanismus
The mechanism of action of 6-Propoxybenzo(a)pyren-1-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, it can activate the aryl hydrocarbon receptor (AhR) pathway, influencing gene expression and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-1-ol: A hydroxylated derivative with similar reactivity.
6-Bromobenzo(a)pyrene: A brominated intermediate used in the synthesis of various derivatives
Uniqueness
6-Propoxybenzo(a)pyren-1-ol is unique due to the presence of both a propoxy group and a hydroxyl group on the benzo(a)pyrene framework
Eigenschaften
CAS-Nummer |
74192-63-5 |
|---|---|
Molekularformel |
C23H18O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6-propoxybenzo[a]pyren-1-ol |
InChI |
InChI=1S/C23H18O2/c1-2-13-25-23-17-6-4-3-5-15(17)16-10-11-18-20(24)12-8-14-7-9-19(23)22(16)21(14)18/h3-12,24H,2,13H2,1H3 |
InChI-Schlüssel |
NMRGAXLEGPOKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





